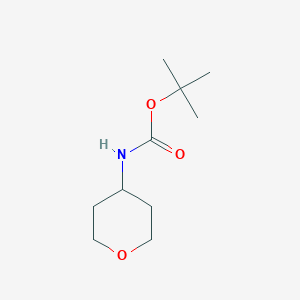
tert-butyl N-(oxan-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(oxan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to an oxan-4-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method involves the use of catalytic amounts of zinc triflate (Zn(OTf)2) and tetrabutyl ammonium bromide to facilitate the reaction . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(oxan-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxan-4-yl carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl group or the oxan-4-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl carbamate derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(oxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: It is also used in the synthesis of aloperine derivatives with potential anti-HIV activity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional sites. Additionally, the oxan-4-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
- tert-Butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl N-(oxan-4-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the tert-butyl and oxan-4-yl groups allows for versatile chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl N-(oxan-4-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-4-6-13-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) |
Clé InChI |
PWBNBKBFANDLDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


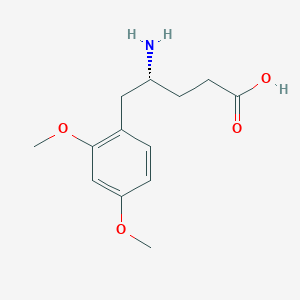
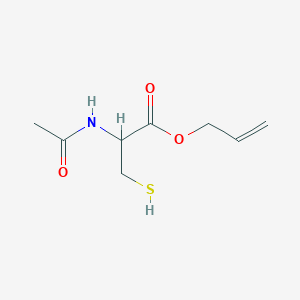

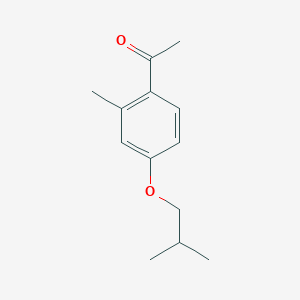
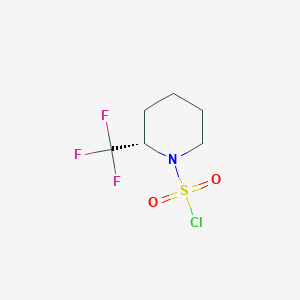
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
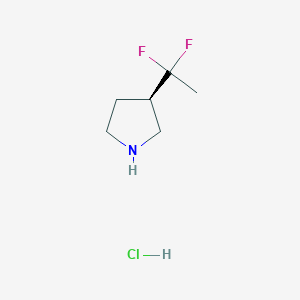




![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
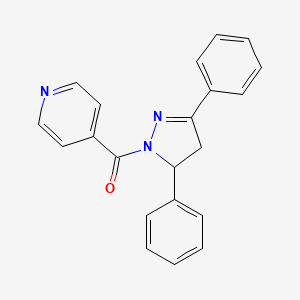
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
